molecular formula C6H18Cl2GeO2Si2 B14675117 Bis(trimethylsiloxy)dichlorogermane CAS No. 37127-59-6

Bis(trimethylsiloxy)dichlorogermane

Cat. No.: B14675117
CAS No.: 37127-59-6
M. Wt: 321.91 g/mol
InChI Key: PBVNHJUZCWSHSE-UHFFFAOYSA-N
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Description

Bis(trimethylsiloxy)dichlorogermane (Cl₂Ge[OSi(CH₃)₃]₂) is an organogermanium compound featuring two trimethylsiloxy (OSi(CH₃)₃) groups and two chlorine atoms bonded to a central germanium atom. This structure combines the electronic characteristics of germanium with the steric bulk and hydrolytic stability imparted by the siloxy groups.

Properties

CAS No.

37127-59-6

Molecular Formula

C6H18Cl2GeO2Si2

Molecular Weight

321.91 g/mol

IUPAC Name

[dichloro(trimethylsilyloxy)germyl]oxy-trimethylsilane

InChI

InChI=1S/C6H18Cl2GeO2Si2/c1-12(2,3)10-9(7,8)11-13(4,5)6/h1-6H3

InChI Key

PBVNHJUZCWSHSE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O[Ge](O[Si](C)(C)C)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Selected Germanium Compounds
Compound Formula Substituents Key Features
Bis(trimethylsiloxy)dichlorogermane Cl₂Ge[OSi(CH₃)₃]₂ 2 Cl, 2 OSi(CH₃)₃ High hydrolytic stability, siloxy bulk
Diethyldichlorogermane () Cl₂Ge(C₂H₅)₂ 2 Cl, 2 C₂H₅ Reactive alkylchlorogermane; used as intermediate
Tetrabutylgermane () Ge(C₄H₉)₄ 4 C₄H₉ Fully alkylated; low reactivity
Triethylgermanium chloride () ClGe(C₂H₅)₃ 1 Cl, 3 C₂H₅ Mixed alkyl/chloro substitution; moderate reactivity
Bis[bis(trimethylsilyl)amino]germanium () Ge[N(Si(CH₃)₃)₂]₂ 2 N(Si(CH₃)₃)₂ Highly sterically hindered; used in CVD processes

Key Observations :

  • Siloxy vs. Alkyl Groups : The siloxy groups in this compound enhance its thermal and hydrolytic stability compared to alkyl-substituted germanium chlorides like Diethyldichlorogermane . This stability is critical in applications requiring resistance to moisture, such as optical coatings .
  • Chlorine Reactivity : The presence of two chlorine atoms enables substitution reactions, similar to Diethyldichlorogermane, but the steric bulk of siloxy groups may slow reaction kinetics .

Key Findings :

  • Optical Applications : Germanium compounds with high optical density, such as those derived from this compound, are prioritized in fiber optics and coatings, whereas alkylgermanes (e.g., Tetrabutylgermane) are less suited due to lower optical activity .
  • Intermediate Utility : Dichlorogermane derivatives like Diethyldichlorogermane are more reactive and widely used as intermediates, but their sensitivity to hydrolysis limits their utility in humid environments .
Table 3: Physical Properties and Hazard Profiles
Compound Boiling Point (°C) Density (g/cm³) Hazards (Based on Analogues)
This compound Not reported ~1.2 (estimated) Likely irritant (similar to siloxanes in )
Diethyldichlorogermane () 150–160 1.45 Corrosive; releases HCl on hydrolysis
Triethylgermanium chloride () 200–210 1.1–1.3 Skin/eye irritation (H312, H319)

Safety Notes:

  • Volatility : Siloxy-substituted compounds, such as those in (e.g., octamethyl cyclotetrasiloxane), exhibit volatility, suggesting this compound may require handling in well-ventilated areas .
  • Hazard Classification : While specific data for this compound is unavailable, structurally similar chlorogermanes (e.g., Triethylgermanium chloride) are classified as irritants, warranting precautions against inhalation and skin contact .

Q & A

Q. What are the established synthetic routes for Bis(trimethylsiloxy)dichlorogermane, and how do reaction conditions (e.g., solvent, temperature) impact yield and purity?

this compound is typically synthesized via nucleophilic substitution reactions involving germanium tetrachloride (GeCl₄) and trimethylsilanol. Key factors include:

  • Solvent choice : Non-polar solvents (e.g., hexane) minimize side reactions, while polar aprotic solvents enhance reactivity but may require strict anhydrous conditions to prevent hydrolysis .
  • Temperature control : Reactions are often conducted at low temperatures (−78°C to 0°C) to suppress unwanted byproducts, such as oligomeric germanium species .
  • Purification : Vacuum distillation or recrystallization is critical to isolate the product from residual silanol or chloride impurities .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the integrity of trimethylsiloxy groups (δ ~0.1 ppm for Si(CH₃)₃), while ⁷³Ge NMR (if accessible) provides direct insight into the germanium coordination environment .
  • X-ray crystallography : Resolves steric effects of the bulky trimethylsiloxy ligands and confirms the tetrahedral geometry around germanium .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and detects potential degradation products .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to mitigate inhalation risks from volatile chlorinated germanium compounds .
  • Personal protective equipment (PPE) : Acid-resistant gloves and goggles are mandatory due to the compound’s reactivity with moisture, which can release HCl .
  • Storage : Keep under inert gas (argon/nitrogen) in airtight containers to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How does the steric bulk of trimethylsiloxy ligands influence the reactivity of this compound in coordination chemistry?

The bulky trimethylsiloxy groups create a steric shield around the germanium center, reducing its Lewis acidity and impeding nucleophilic attacks. This steric hindrance can:

  • Stabilize low-coordinate germanium intermediates (e.g., germylenes) by preventing dimerization .
  • Modify reaction pathways in cross-coupling reactions, favoring single-site coordination over multi-dentate binding .
    Experimental validation involves comparing reactivity with less bulky analogs (e.g., methoxy-substituted germanium chlorides) .

Q. How can computational methods (e.g., DFT) predict the electronic structure and thermodynamic stability of this compound?

  • Density Functional Theory (DFT) : Calculates bond dissociation energies (Ge–O, Ge–Cl) and predicts hydrolysis pathways. For example, the Ge–O bond energy (~350 kJ/mol) correlates with resistance to hydrolysis under ambient conditions .
  • Molecular dynamics simulations : Model solvent effects on reaction kinetics, such as solvation shells in THF vs. toluene .
  • Validation : Compare computational results with experimental data (e.g., X-ray bond lengths, NMR chemical shifts) to refine force fields .

Q. How can contradictions in reported thermal stability data for this compound be resolved through experimental redesign?

Discrepancies in decomposition temperatures (e.g., 120°C vs. 150°C) may arise from:

  • Impurity profiles : Trace moisture or oxygen accelerates degradation. Redesign experiments using rigorous drying protocols (e.g., Schlenk-line techniques) .
  • Analytical methods : Thermogravimetric analysis (TGA) under inert gas provides more reliable data than open-air DSC .
  • Sample history : Pre-exposure to light or humidity alters stability. Standardize storage conditions and pre-treatment steps .

Methodological Considerations

Q. How should researchers design kinetic studies to investigate the hydrolysis mechanism of this compound?

  • Variable control : Monitor pH, temperature, and solvent polarity (e.g., water/THF mixtures) to isolate rate-determining steps .
  • In situ spectroscopy : Use UV-vis or Raman spectroscopy to detect intermediates (e.g., germanium hydroxides) .
  • Isotopic labeling : Introduce deuterated water (D₂O) to track proton transfer pathways via mass spectrometry .

Q. What strategies optimize the use of this compound as a precursor for germanium-containing nanomaterials?

  • Vapor-phase deposition : Sublimate the compound at reduced pressure (10⁻³ Torr) to deposit thin films of GeO₂ or Ge nanoparticles .
  • Sol-gel chemistry : Hydrolyze in controlled environments (e.g., micellar templates) to synthesize mesoporous germanium oxides .
  • Surface functionalization : React with thiol- or amine-terminated substrates to anchor germanium centers for catalytic applications .

Data Management and Reproducibility

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for data generated in studies involving this compound?

  • Metadata standardization : Include synthesis conditions (e.g., molar ratios, reaction time) and instrument parameters (e.g., NMR field strength) in datasets .
  • Repository upload : Deposit raw spectra and crystallographic files in discipline-specific databases (e.g., Cambridge Structural Database) .
  • Controlled vocabularies : Use IUPAC nomenclature and SMILES notations to enhance interoperability .

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